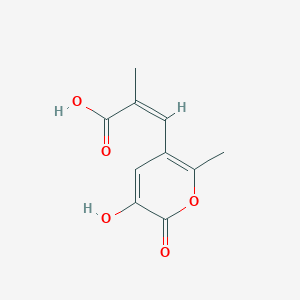
Alcanivorone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alcanivorone is a natural product found in Alcanivorax jadensis with data available.
Wissenschaftliche Forschungsanwendungen
Bioremediation
1. Hydrocarbon Degradation:
- Alcanivorone plays a significant role in enhancing the degradation of hydrocarbons in marine environments. Alcanivorax species are pivotal in bioremediation processes, particularly following oil spills. The presence of this compound aids in the competitive advantage of these bacteria over other microbial communities, facilitating more efficient hydrocarbon degradation.
Case Study:
- A study demonstrated that Alcanivorax spp. thrive in oil-contaminated environments, where they utilize hydrocarbons as a carbon source. The production of this compound not only helps in degrading these compounds but also suppresses non-degrading bacteria, thereby enhancing the overall efficacy of bioremediation efforts .
2. Synergistic Effects with Other Microorganisms:
- Research indicates that this compound can work synergistically with other hydrocarbon-degrading bacteria, improving the overall microbial community's efficiency in degrading complex hydrocarbons . This synergy is crucial for developing effective bioremediation strategies.
Antibiotic Production
1. Antimicrobial Properties:
- This compound has been identified as an antibiotic with broad-spectrum activity against various pathogenic bacteria. Its ability to inhibit the growth of competing microorganisms allows Alcanivorax to dominate in hydrocarbon-rich environments .
Case Study:
- In laboratory settings, this compound was shown to significantly reduce the viability of several bacterial strains isolated from oil-polluted sites, highlighting its potential use as a natural antimicrobial agent .
Data Table: Summary of Applications
Eigenschaften
Molekularformel |
C10H10O5 |
|---|---|
Molekulargewicht |
210.18 g/mol |
IUPAC-Name |
(Z)-3-(5-hydroxy-2-methyl-6-oxopyran-3-yl)-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C10H10O5/c1-5(9(12)13)3-7-4-8(11)10(14)15-6(7)2/h3-4,11H,1-2H3,(H,12,13)/b5-3- |
InChI-Schlüssel |
QKBSCLLKTULFMG-HYXAFXHYSA-N |
SMILES |
CC1=C(C=C(C(=O)O1)O)C=C(C)C(=O)O |
Isomerische SMILES |
CC1=C(C=C(C(=O)O1)O)/C=C(/C)\C(=O)O |
Kanonische SMILES |
CC1=C(C=C(C(=O)O1)O)C=C(C)C(=O)O |
Synonyme |
alcanivorone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















